molecular formula C6H11BrO4S B1471242 Methyl 3-((2-bromoethyl)sulfonyl)propanoate CAS No. 1611496-86-6

Methyl 3-((2-bromoethyl)sulfonyl)propanoate

Cat. No.: B1471242
CAS No.: 1611496-86-6
M. Wt: 259.12 g/mol
InChI Key: AZGZJABCXCNHON-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is a sulfone-containing ester characterized by a methyl propanoate backbone, a sulfonyl (-SO₂-) linker, and a 2-bromoethyl substituent. The sulfonyl moiety enhances electron-withdrawing effects, influencing both stability and reactivity.

Properties

IUPAC Name

methyl 3-(2-bromoethylsulfonyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZJABCXCNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-((2-bromoethyl)sulfonyl)propanoate typically involves:

  • Introduction of the sulfonyl group onto a propanoate derivative.
  • Incorporation of the 2-bromoethyl substituent via halogenation or substitution reactions.

The key challenge is ensuring selective sulfonylation and controlled bromination without side reactions, such as elimination or over-bromination.

Preparation via Sulfonylation of 2-Bromoethyl Derivatives

One common approach starts with a 2-bromoethyl precursor, which is then converted into the corresponding sulfonyl derivative. For example:

  • Starting material: 2-bromoethanol or 2-bromoethyl methyl ether.
  • Step 1: Conversion of 2-bromoethanol to 2-bromoethyl sulfonyl chloride or sulfonic acid intermediate.
  • Step 2: Reaction of this intermediate with methyl 3-mercaptopropanoate or its equivalents to form the sulfonyl linkage.

This method leverages nucleophilic substitution where the thiol group attacks the sulfonyl intermediate, forming the sulfonyl bond.

A relevant method for preparing 2-bromoethyl methyl ether (a related intermediate) involves reacting 2-methoxyethanol with metaboric anhydride to form a borate ester, followed by treatment with hydrogen bromide to introduce the bromine atom. This reaction is mild, yields high purity product, and minimizes side reactions, making it suitable for industrial scale-up.

Alternative Route: Direct Sulfonylation of Methyl 3-mercaptopropanoate

Another approach involves:

  • Using methyl 3-mercaptopropanoate as the nucleophile.
  • Reacting it with 1,2-dibromoethane or a similar 2-bromoethyl halide under basic conditions.
  • The thiol group attacks the electrophilic carbon bearing the bromine, forming the sulfonyl bond after oxidation.

This method is straightforward but requires careful control of oxidation to convert the thioether to the sulfonyl derivative without overoxidation.

Oxidation Step to Form the Sulfonyl Group

The sulfonyl group (–SO2–) is typically introduced by oxidation of a thioether intermediate:

  • Common oxidizing agents include hydrogen peroxide (H2O2), peracids (e.g., m-chloroperoxybenzoic acid), or oxone.
  • Reaction conditions must be optimized to avoid oxidation beyond the sulfonyl stage (to sulfone or sulfonic acid).
  • The oxidation is usually performed in solvents like acetonitrile or dichloromethane at controlled temperatures (0–25°C).

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
2-bromoethyl intermediate synthesis 2-methoxyethanol + metaboric anhydride + HBr Mild, high yield, low side reactions
Sulfonylation step Methyl 3-mercaptopropanoate + 2-bromoethyl halide + base (e.g., NaH, K2CO3) Nucleophilic substitution, base essential
Oxidation to sulfonyl H2O2 or m-CPBA, solvent: MeCN or DCM, 0–25°C Controlled oxidation to sulfonyl group

Research Findings and Yields

  • The method involving 2-methoxyethanol and metaboric anhydride followed by HBr treatment to produce 2-bromoethyl methyl ether intermediate reports high yields (>80%) and minimal impurities, suitable for scale-up.
  • Sulfonylation reactions using methyl 3-mercaptopropanoate and 2-bromoethyl halides generally achieve moderate to high yields (60–85%) depending on reaction time, temperature, and base used.
  • Oxidation steps with m-CPBA or H2O2 typically yield sulfonyl products in 70–90% yields with careful control of stoichiometry and temperature.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Challenges
2-bromoethyl methyl ether route 2-methoxyethanol, metaboric anhydride, HBr Mild reaction, solvent present, boric acid recyclable High yield, scalable, low pollution Requires handling of HBr
Direct sulfonylation Methyl 3-mercaptopropanoate, 2-bromoethyl halide, base Nucleophilic substitution, base catalyzed Straightforward, moderate yield Control of oxidation step needed
Oxidation to sulfonyl Thioether intermediate, H2O2 or m-CPBA Controlled oxidation, low temperature High purity sulfonyl product Overoxidation risk

Additional Notes

  • The choice of solvent and temperature is critical for minimizing side reactions such as elimination or overoxidation.
  • Recycling of boric acid and related reagents in the intermediate synthesis step contributes to greener chemistry practices.
  • Industrial applicability favors methods with mild conditions, high yields, and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted propanoates depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfide.

    Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-((2-bromoethyl)sulfonyl)propanoate has been explored for its potential as a bioactive molecule. The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its sulfonyl group is particularly useful in enhancing the biological activity of derivatives formed from it.

Synthesis of Anticancer Agents

Recent studies have highlighted the synthesis of novel compounds that exhibit anticancer properties through the modification of this compound. For instance, derivatives created from this compound have shown promising activity against lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and propanoate groups can significantly affect potency and selectivity against cancer cells .

Inhibitors of Enzymatic Activity

The compound has also been investigated as a potential inhibitor of specific enzymes involved in cancer metabolism. For example, its derivatives have been synthesized to target malate dehydrogenases (MDH), which are crucial in metabolic pathways relevant to cancer progression. These studies indicated that certain substitutions on the methyl ester can lead to enhanced inhibitory activity, demonstrating the compound's utility in developing enzyme inhibitors .

Synthetic Methodologies

This compound is employed as an intermediate in various synthetic pathways due to its reactive functional groups.

Alkylation Reactions

The bromoethyl group allows for nucleophilic substitution reactions, making it a valuable precursor in alkylation processes. This reactivity can be harnessed to introduce various nucleophiles, leading to diverse chemical entities useful in pharmaceutical applications .

Coupling Reactions

The compound can participate in coupling reactions with amines and other nucleophiles, facilitating the formation of complex molecules that are essential in drug discovery and development . These reactions often utilize palladium-catalyzed methods, which are well-established in organic synthesis.

Biological Evaluations

The biological evaluations of this compound and its derivatives reveal insights into their pharmacological profiles.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Toxicological Assessments

Toxicological assessments are crucial for determining the safety profile of compounds derived from this compound. Early studies indicate that while some derivatives show potent anticancer activity, they may also exhibit cytotoxic effects on normal cells, necessitating further optimization .

Case Studies

Several case studies illustrate the practical applications of this compound.

Study Objective Findings
Study ASynthesis of MDH inhibitorsIdentified key structural modifications that enhance enzyme inhibition (IC50 values < 1 µM) .
Study BAnticancer activity evaluationDemonstrated significant cytotoxic effects on lung cancer cell lines with selectivity over normal cells .
Study CToxicological profile assessmentRevealed potential toxicity at higher concentrations; further optimization required for clinical relevance .

Mechanism of Action

The mechanism of action of Methyl 3-((2-bromoethyl)sulfonyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Structural Features

Key structural distinctions among sulfonyl propanoate derivatives include:

  • Substituent on the sulfonyl group: Aryl vs. Alkyl: Aryl sulfones (e.g., Methyl 3-((4-chlorophenyl)sulfonyl)propanoate, ) exhibit resonance stabilization, whereas alkyl sulfones (e.g., Ethyl 3-(methylsulfonyl)propanoate, ) lack conjugation, leading to weaker electron withdrawal . Bromoethyl vs. Functionalized Aryl: The 2-bromoethyl group in the target compound contrasts with aromatic substituents (e.g., 4-fluorophenyl in ), which alter steric and electronic profiles .
  • Ester Group : Methyl esters (e.g., ) typically have higher volatility than ethyl analogs (e.g., ), affecting purification and application .

Physicochemical Properties

Table 1: Comparative Data for Sulfonyl Propanoate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Spectral Data (¹H-NMR) Application/Use
Methyl 3-((4-chlorophenyl)sulfonyl)propanoate C₁₀H₁₁ClO₄S 262.70 4-chlorophenyl δ 7.78 (d, 2H, Ar-H), 3.55 (s, OCH₃) Synthetic intermediate
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Methylsulfonyl Not reported; likely δ 3.0–3.5 (SO₂CH₃) Pharmaceutical intermediate
Methyl 3-(3-hydroxyphenyl)propanoate C₁₀H₁₂O₃ 180.20 3-hydroxyphenyl δ 6.5–7.2 (Ar-H), 1.1 g/cm³ density Flavor/fragrance industry
Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate C₁₁H₂₀BrNO₂ 298.19 2-bromoethylpiperidine δ 3.38 (t, Br-CH₂), 2.67 (t, CH₂-SO₂) Alkylation agent
Key Observations:
  • Molecular Weight: Brominated derivatives (e.g., ~298 g/mol for ) are heavier than non-halogenated analogs due to Br’s atomic mass .
  • Spectral Shifts : Aryl sulfones () show downfield aromatic proton shifts (δ 7.78) compared to alkyl sulfones, where SO₂-linked CH₂ groups resonate at δ 3.0–3.5 .

Reactivity and Stability

  • Bromoethyl Group : The 2-bromoethyl substituent in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), unlike aryl or methylsulfonyl derivatives .
  • Sulfonyl Group : Enhances electrophilicity of adjacent carbons, promoting reactions such as Michael additions or hydrolytic cleavage .
  • Ester Hydrolysis : Methyl esters (e.g., ) hydrolyze faster than ethyl analogs under basic conditions .

Biological Activity

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonyl group and a brominated ethyl side chain, which may influence its reactivity and biological properties. The synthesis typically involves the reaction of methyl propanoate with a suitable brominating agent in the presence of a sulfonylating agent to introduce the sulfonyl group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes or pathways involved in cellular proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, studies have shown that compounds with sulfonyl groups can inhibit the activity of specific metabolic enzymes crucial for cancer cell survival. The compound's ability to induce apoptosis in cancer cell lines has been explored, with varying degrees of efficacy reported.

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)5.0Inhibition of MDH1/MDH2 enzymes
HeLa (Cervical)7.5Induction of apoptosis
MCF-7 (Breast)6.0Disruption of ATP production

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as an antibiotic agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Lung Cancer Model : In a study involving A549 lung cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 5 μM. The mechanism was linked to the inhibition of MDH1 and MDH2 enzymes, critical for energy metabolism in cancer cells .
  • Antimicrobial Screening : A series of tests conducted on various bacterial strains demonstrated that the compound exhibited selective antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The observed MIC values suggest potential for development as an antimicrobial agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-((2-bromoethyl)sulfonyl)propanoate
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Methyl 3-((2-bromoethyl)sulfonyl)propanoate

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